molecular formula C20H18N4O3S B6500648 methyl 5-oxo-2-{[4-(propan-2-yl)phenyl]amino}-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate CAS No. 895641-28-8

methyl 5-oxo-2-{[4-(propan-2-yl)phenyl]amino}-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate

Cat. No.: B6500648
CAS No.: 895641-28-8
M. Wt: 394.4 g/mol
InChI Key: UPPBBZYRKKOECH-UHFFFAOYSA-N
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Description

Methyl 5-oxo-2-{[4-(propan-2-yl)phenyl]amino}-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.10996162 g/mol and the complexity rating of the compound is 700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 5-oxo-2-{[4-(propan-2-yl)phenyl]amino}-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities.

Chemical Structure and Properties

The compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. Its structure consists of a quinazoline core fused with a thiadiazole ring and an isopropylphenyl substituent. The presence of these functional groups contributes to its biological efficacy.

Anticancer Activity

Recent studies have shown that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)4.4
Compound BHep G2 (Liver Cancer)5.27
Compound CA549 (Lung Cancer)6.91
Compound DHCT116 (Colon Cancer)4.49

These results indicate that structural modifications can enhance the anticancer activity of thiadiazole derivatives .

Antibacterial Activity

Thiadiazole derivatives have also been evaluated for their antibacterial properties. The compound's ability to inhibit bacterial growth was assessed against various strains. For example:

Bacteria StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The results suggest that the compound possesses moderate antibacterial activity, with potential applications in treating bacterial infections .

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, this compound has been investigated for anti-inflammatory effects. Studies have shown that compounds in this class can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
  • Disruption of Biofilm Formation : Some thiadiazole derivatives disrupt biofilm formation in bacteria, enhancing their antibacterial efficacy .

Case Studies

A notable case study involved the synthesis and evaluation of various thiadiazole derivatives against cancer cell lines and bacterial strains. The study highlighted the structure-activity relationship (SAR), indicating that specific substitutions on the thiadiazole ring significantly influenced biological activity .

Properties

IUPAC Name

methyl 5-oxo-2-(4-propan-2-ylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-11(2)12-4-7-14(8-5-12)21-19-23-24-17(25)15-9-6-13(18(26)27-3)10-16(15)22-20(24)28-19/h4-11H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPBBZYRKKOECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)OC)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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